2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrido[3,2-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings. The presence of the amino group and the substituted phenyl ring further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to yield the desired pyrido[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chloro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
- 2-Amino-6-(4-bromo-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
- 2-Amino-6-(4-methoxy-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
Uniqueness
The presence of the fluorine atom in 2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methoxy analogs. This can result in improved pharmacokinetic properties and increased potency as a kinase inhibitor .
Properties
CAS No. |
897360-83-7 |
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Molecular Formula |
C14H11FN4O |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-amino-6-(4-fluoro-3-methylphenyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11FN4O/c1-7-6-8(2-3-9(7)15)10-4-5-11-12(17-10)13(20)19-14(16)18-11/h2-6H,1H3,(H3,16,18,19,20) |
InChI Key |
NDMGLPHLBBSNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(C=C2)N=C(NC3=O)N)F |
Origin of Product |
United States |
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